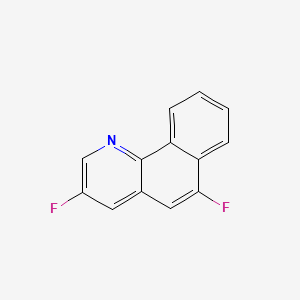

3,6-Difluorobenzo(h)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

163275-62-5 |

|---|---|

Molecular Formula |

C13H7F2N |

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3,6-difluorobenzo[h]quinoline |

InChI |

InChI=1S/C13H7F2N/c14-9-5-8-6-12(15)10-3-1-2-4-11(10)13(8)16-7-9/h1-7H |

InChI Key |

PBWYYTUZTZCXFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=CC(=CN=C23)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Difluorobenzo H Quinoline and Its Derivatives

Precursor Synthesis and Functionalization for Benzo(h)quinoline Annulation

The successful annulation to form the 3,6-difluorobenzo(h)quinoline skeleton is highly dependent on the availability of suitably substituted naphthalene and nitrogen-containing precursors. The strategic placement of fluorine atoms and the reactive groups necessary for ring closure are paramount.

The synthesis of the key precursor, a difluorinated naphthalene derivative, is a foundational step. A plausible route to a necessary intermediate, such as a difluoronaphthylamine, is outlined below. The precise starting materials and fluorination methods can be adapted based on commercially available reagents and desired regioselectivity.

One potential pathway begins with a commercially available dihydroxynaphthalene, which can undergo a nitration reaction followed by a diazotization and subsequent fluorination reaction (e.g., the Balz-Schiemann reaction) to introduce the fluorine atoms. The nitro group can then be reduced to an amine, yielding the required fluorinated naphthylamine.

Table 1: Plausible Synthesis Route for a Difluoronaphthylamine Intermediate

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄ | Dinitrodihydroxynaphthalene |

| 2 | Reduction | H₂, Pd/C or SnCl₂, HCl | Diaminodihydroxynaphthalene |

| 3 | Diazotization | NaNO₂, HCl | Diazonium Salt |

| 4 | Fluorination (Balz-Schiemann) | HBF₄, heat | Difluoronaphthyldiazonium tetrafluoroborate |

| 5 | Reduction | Cu powder | Difluoronaphthalene |

| 6 | Nitration | HNO₃, H₂SO₄ | Nitrodifluoronaphthalene |

This table presents a generalized synthetic scheme. The specific isomers and reaction conditions would need to be optimized to achieve the desired 3,6-difluoro substitution pattern.

With the difluorinated naphthalene intermediate in hand, the next stage involves introducing the nitrogen atom that will become part of the quinoline (B57606) ring. The nature of this precursor depends on the chosen annulation strategy. For instance, in a Skraup or Combes synthesis, the difluoronaphthylamine itself is the nitrogen-containing precursor. For a Friedländer synthesis, an ortho-amino-substituted naphthaldehyde or naphthyl ketone would be required. The synthesis of such a compound would involve additional functional group manipulations of the difluoronaphthalene core.

Classical and Contemporary Approaches to Benzo(h)quinoline Core Formation

The formation of the quinoline ring onto the fluorinated naphthalene backbone can be achieved through several classical and modified synthetic methodologies. The choice of method often depends on the desired substitution pattern on the newly formed pyridine (B92270) ring and the stability of the fluorinated precursor under the reaction conditions.

The Skraup synthesis is a well-established method for the synthesis of quinolines, which involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org In the context of this compound, a difluoronaphthylamine would serve as the aromatic amine precursor.

The reaction mechanism involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aminonaphthalene. Subsequent cyclization and oxidation yield the benzo(h)quinoline. The presence of fluorine atoms on the naphthalene ring can influence the reactivity of the amine and the aromatic ring, potentially requiring modifications to the reaction conditions, such as temperature and the choice of oxidizing agent. The reaction is known to be vigorous, and the use of moderators like ferrous sulfate is common. orgsyn.org

Table 2: Proposed Skraup Synthesis for this compound

| Reactants | Reagents and Conditions | Product |

|---|

The Combes quinoline synthesis offers another versatile route, involving the condensation of an arylamine with a β-diketone in the presence of an acid catalyst. wikipedia.orgwikiwand.com For the synthesis of a substituted this compound, a difluoronaphthylamine would be reacted with a suitable β-diketone. The choice of the β-diketone determines the substituents on the newly formed pyridine ring.

The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization. wikipedia.org The regioselectivity of the ring closure can be influenced by the steric and electronic effects of the substituents on both the aniline and the diketone. wikipedia.org For fluorinated systems, the electron-withdrawing nature of the fluorine atoms might necessitate stronger acidic conditions or longer reaction times to facilitate the cyclization step.

Table 3: Proposed Combes Synthesis for a Derivative of this compound

| Reactants | Reagents and Conditions | Product |

|---|

The Friedländer synthesis is a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comorganic-chemistry.org To apply this method to the synthesis of this compound, a difluoronaphthylamine with an adjacent aldehyde or ketone function is required as a precursor.

This method is particularly useful for introducing a variety of substituents onto the newly formed pyridine ring with high regioselectivity. The reaction can be catalyzed by either acids or bases. alfa-chemistry.com The reactivity of the fluorinated precursor would be a key consideration, as the electron-withdrawing fluorine atoms could affect the nucleophilicity of the amino group and the electrophilicity of the carbonyl group.

Table 4: Proposed Friedländer Synthesis for a Derivative of this compound

| Reactants | Reagents and Conditions | Product |

|---|

Regioselective Fluorination Techniques in the Synthesis of this compound

Regioselective fluorination is paramount in the synthesis of specifically substituted fluoroaromatics like this compound. Both electrophilic and nucleophilic fluorination methods can be theoretically applied, each with its own set of advantages and challenges in directing the fluorine to the desired 3- and 6-positions of the benzo(h)quinoline core.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a common strategy for introducing fluorine onto electron-rich aromatic systems. One of the most classical methods that could be adapted for the synthesis of fluorinated benzo[h]quinolines is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

A plausible synthetic pathway to this compound via this methodology would involve the synthesis of an amino-fluorobenzo(h)quinoline precursor. For instance, if a synthetic route provides access to 3-fluoro-6-aminobenzo(h)quinoline, a subsequent Balz-Schiemann reaction could introduce the second fluorine atom at the 6-position. The general steps for a Balz-Schiemann reaction are outlined below:

| Step | Reaction | Reagents |

| 1 | Diazotization | NaNO₂, HBF₄ |

| 2 | Fluorination | Heat or UV light |

Nucleophilic Fluorination Routes

Nucleophilic aromatic substitution (SNAr) offers an alternative approach to introduce fluorine, particularly on electron-deficient aromatic rings or rings activated by suitable leaving groups. To synthesize this compound via this route, a precursor with good leaving groups, such as chlorine or bromine, at the 3- and 6-positions would be required. The dihalogenated benzo(h)quinoline could then be treated with a nucleophilic fluoride source, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst or in a high-boiling point aprotic solvent to facilitate the halogen exchange.

| Reactant | Reagent | Product |

| 3,6-Dichlorobenzo(h)quinoline | KF, Phase-transfer catalyst | This compound |

The success of this method is highly dependent on the reactivity of the starting dihalobenzo(h)quinoline towards nucleophilic attack at the 3- and 6-positions. The inherent electronic properties of the benzo(h)quinoline ring system will dictate the feasibility and regioselectivity of the nucleophilic substitution.

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that offer more direct and efficient routes to complex molecules. These approaches, including transition metal-catalyzed reactions and C-H activation strategies, hold significant promise for the synthesis of this compound.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis can be employed to construct the core benzo(h)quinoline skeleton with the desired fluorine substituents already in place on the starting materials. For example, a classic quinoline synthesis, the Skraup reaction, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org To synthesize this compound, a hypothetical Skraup-type synthesis could utilize a difluoro-substituted aniline as a key starting material. The reaction of an appropriately substituted difluoronaphthylamine with glycerol under acidic and oxidizing conditions could potentially lead to the formation of the desired difluorinated benzo(h)quinoline. The success of this approach would depend on the availability of the difluoro-substituted starting amine and the regiochemical outcome of the cyclization.

| Aniline Derivative | Reagents | Product |

| Difluoronaphthylamine | Glycerol, H₂SO₄, Oxidizing agent | This compound (hypothetical) |

Photoinduced Dehydrogenative Annulation Strategies

While not directly reported for this compound, photoinduced dehydrogenative annulation has been successfully applied to the synthesis of other substituted benzo[h]quinolines. This methodology typically involves the irradiation of a precursor molecule, leading to an intramolecular cyclization and subsequent aromatization. For the synthesis of the target compound, a precursor containing the pre-installed fluorine atoms on the appropriate aromatic rings would be necessary. This approach offers a potentially greener and more atom-economical route, avoiding the need for harsh reagents.

C-H Activation Pathways for Functionalization and Cyclization

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of organic molecules, including the introduction of fluorine atoms. nih.gov Transition-metal-catalyzed C-H fluorination of the benzo(h)quinoline core could, in principle, provide a direct route to this compound. This approach would involve the use of a suitable transition metal catalyst, such as palladium, and a fluorinating agent to selectively activate and fluorinate the C-H bonds at the 3- and 6-positions. beilstein-journals.orgnih.gov

The major challenge in this approach is achieving the desired regioselectivity. The benzo(h)quinoline scaffold possesses multiple C-H bonds, and directing the fluorination to the specific 3- and 6-positions would likely require the use of directing groups or the exploitation of the inherent electronic and steric properties of the substrate. Research into the regioselective C-H functionalization of quinolines and related heterocycles is an active area, and the development of catalysts and conditions that favor fluorination at the desired positions is a key objective. nih.gov

| Substrate | Catalyst | Fluorinating Agent | Product |

| Benzo(h)quinoline | Transition Metal (e.g., Pd) | Electrophilic or Nucleophilic Fluoride Source | This compound (regioselectivity is a challenge) |

Mechanistic Investigations of Key Synthetic Transformations

The construction of the this compound scaffold likely relies on classical quinoline syntheses. Mechanistic insights are primarily derived from studies of related systems, often supported by computational methods like Density Functional Theory (DFT), which help elucidate reaction pathways, transition states, and the electronic effects of substituents.

A plausible and versatile route to the benzo[h]quinoline (B1196314) core is the Friedländer Annulation . This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of this compound, a potential pathway would involve the reaction of a 1-amino-7-fluoronaphthalene derivative with a β-ketoester or a similar carbonyl compound bearing a fluorine substituent.

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis). wikipedia.orgresearchgate.net

Aldol Condensation First Pathway : The reaction initiates with an aldol condensation between the carbonyl compound and the ortho-aminoaryl ketone. This step is often the rate-limiting one. The resulting aldol adduct then undergoes rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the quinoline ring system. researchgate.net

Schiff Base First Pathway : Alternatively, the reaction can begin with the formation of a Schiff base (imine) between the amino group of the naphthalene derivative and the carbonyl group of the ketone. wikipedia.org This is followed by an intramolecular aldol-type condensation, where the enolate of the ketone attacks the imine, leading to a cyclized intermediate that subsequently eliminates water to yield the final aromatic product. wikipedia.org

The presence of fluorine atoms at the 3- and 6-positions would exert significant electronic effects on the reaction mechanism. A fluorine atom at the 6-position on the naphthylamine precursor would increase the acidity of the amine protons and decrease the nucleophilicity of the aromatic ring through its electron-withdrawing inductive effect. A fluorine atom at the 3-position is introduced via the carbonyl component and would make the adjacent methylene protons more acidic, facilitating enolate formation. Computational studies on related fluorinated compounds have been crucial in understanding these electronic influences and predicting the most favorable reaction pathways. nih.gov

Table 1: Plausible Mechanistic Steps in the Friedländer Synthesis of this compound

| Step | Description | Key Intermediates | Influence of Fluorine Substituents |

|---|---|---|---|

| 1 | Activation & Condensation | Enolate/Enamine or Schiff Base | The 3-fluoro substituent enhances the acidity of the α-methylene protons, facilitating enolate formation. The 6-fluoro substituent slightly deactivates the amino group. |

| 2 | Intramolecular Cyclization | Cyclized Aldol Adduct or Tetrahydroquinoline derivative | The electron-withdrawing nature of fluorine can influence the rate of ring closure. |

| 3 | Dehydration | Dihydrobenzo(h)quinoline | This final aromatization step involves the elimination of water, driven by the formation of the stable aromatic system. |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com While specific green methodologies for this compound have not been detailed in the literature, established sustainable practices for quinoline synthesis are directly applicable. mdpi.com

Key Green Strategies:

Catalysis: The use of reusable, heterogeneous catalysts can replace traditional stoichiometric reagents like strong acids (e.g., sulfuric acid in Skraup synthesis) or bases. researchgate.net For instance, solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles, have been successfully employed in the multi-component synthesis of other benzo[h]quinoline derivatives, offering high yields and easy magnetic separation for recycling. nih.gov

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and fewer side products compared to conventional heating. mdpi.commdpi.com Applying microwave heating to a Friedländer-type synthesis could provide a more energy-efficient route to the target molecule. mdpi.com

Green Solvents: Traditional syntheses often employ volatile organic compounds (VOCs). Replacing these with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact. mdpi.com One-pot syntheses conducted in an ethanol/water mixture have proven effective for related heterocycles, simplifying workup and minimizing solvent waste. nih.gov

Atom Economy and Multi-Component Reactions (MCRs): Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot, multi-component reactions, where several starting materials react in a single step to form the product, are highly atom-economical. mdpi.com A three-component reaction between a fluorinated aromatic aldehyde, a fluorinated 1,3-dicarbonyl compound, and a fluorinated naphthylamine could provide a highly efficient and sustainable pathway to the desired product. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Aspect | Conventional Method (e.g., Classical Skraup) | Potential Green Alternative | Green Chemistry Benefits |

|---|---|---|---|

| Catalyst/Reagents | Strong acids (H₂SO₄), stoichiometric oxidizing agents (nitrobenzene) | Recyclable solid acid catalyst (e.g., Fe₃O₄@SiO₂@TAD-G2-SO₃H) nih.gov | Reduced waste, catalyst reusability, avoidance of hazardous reagents. |

| Energy Source | Conventional thermal heating (high temperatures, long reaction times) | Microwave irradiation mdpi.com | Rapid heating, shorter reaction times, lower energy consumption. |

| Solvent | Often requires harsh or no solvent (neat conditions at high temp.) | Water/Ethanol mixtures, Ionic Liquids mdpi.comnih.gov | Reduced use of VOCs, lower toxicity, simplified purification. |

| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component synthesis nih.gov | Higher atom economy, reduced waste, operational simplicity. |

Advanced Spectroscopic and Structural Elucidation of 3,6 Difluorobenzo H Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be essential for confirming the isomeric purity and providing a complete structural assignment of 3,6-Difluorobenzo(h)quinoline.

Proton (¹H) and Carbon (¹³C) NMR Characterization

¹H NMR: Would be used to identify the chemical environment of each proton. The chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) would reveal the connectivity of protons within the aromatic structure. The integration of the signals would confirm the number of protons in each environment.

¹³C NMR: Would identify all the unique carbon atoms in the molecule. The presence of fluorine atoms would induce characteristic C-F couplings, which would be invaluable for assigning the signals of the fluorinated carbon atoms and their neighbors.

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atoms. The spectrum would show two distinct signals for the fluorine atoms at the 3- and 6-positions, confirming their different chemical environments. H-F and F-F coupling constants would provide further structural information.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace out the proton connectivity within the individual rings of the benzo(h)quinoline framework.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are close to each other, which helps in confirming the spatial arrangement of the atoms.

Mass Spectrometry (MS)

MS analysis would be used to determine the molecular weight and study the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS)

HRMS: This technique would provide a highly accurate mass measurement of the molecular ion. This precise mass would be used to confirm the elemental composition and molecular formula (C₁₃H₇F₂N) of this compound, distinguishing it from any other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (IR, Raman)

Infrared (IR) and Raman Spectroscopy: The spectra would show characteristic absorption or scattering bands corresponding to the vibrations of the C-H, C=C, C=N, and C-F bonds within the molecule. For instance, strong bands corresponding to C-F stretching vibrations would be expected, and the fingerprint region would provide a unique pattern characteristic of the specific structure of this compound.

Without access to these specific experimental results, any attempt to create the requested article would not be based on factual research findings.

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Detailed research findings and data tables for the single-crystal X-ray diffraction of this compound are not available in the public domain.

Computational Chemistry and Theoretical Investigations of 3,6 Difluorobenzo H Quinoline

Quantum Chemical Calculations of Electronic Structure and Frontier Molecular Orbitals (FMOs)

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a compound like 3,6-Difluorobenzo(h)quinoline, these calculations would typically be initiated with a geometry optimization to find the most stable three-dimensional structure at its lowest energy state.

A key output of these calculations is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating capability. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or electron-accepting nature. youtube.com

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Description | Typical Value Range for Quinoline (B57606) Derivatives (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |

| ΔE (HOMO-LUMO Gap) | Energy difference (ELUMO - EHOMO) | 3.0 to 5.0 |

Note: The values presented are typical for related quinoline systems and serve as an illustrative example.

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a highly effective and widely used computational method for studying the properties of molecular systems. nih.govnih.gov It is particularly valuable for investigating chemical reactivity and elucidating potential reaction pathways. researchgate.net

For this compound, DFT calculations could predict the most likely sites for electrophilic aromatic substitution. The presence of the nitrogen atom and two fluorine atoms significantly influences the electron distribution in the aromatic rings, creating a unique reactivity pattern compared to the parent benzo[h]quinoline (B1196314). libretexts.orgimperial.ac.uk DFT can be used to model the reaction intermediates and transition states for reactions such as nitration, halogenation, or sulfonation. By calculating the activation energies for substitution at different positions on the rings, researchers can predict the regioselectivity of these reactions. ecorfan.org This provides invaluable insight into the molecule's chemical behavior, guiding synthetic efforts.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comnih.gov For a relatively rigid, planar molecule like this compound, MD simulations are less about exploring vast conformational landscapes and more about understanding its dynamic behavior and interactions with its environment.

An MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules or another solvent, to study solvation effects. It can also be used to investigate how the molecule interacts with biological targets, such as proteins or DNA. mdpi.comnih.gov By simulating the trajectory of the molecule over nanoseconds or longer, researchers can analyze the stability of its binding modes, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and calculate binding free energies. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental findings. researchgate.net

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov By comparing the calculated spectrum with the experimental one, the structural assignment of the synthesized compound can be unequivocally confirmed.

Vibrational Spectroscopy: The same DFT methods can be used to calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra. researchgate.net These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches or ring deformations.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govrsc.org It calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). This is particularly useful for understanding the electronic structure and the nature of the orbitals involved in the transitions. nih.govrjptonline.org

Table 2: Example of Predicted vs. Experimental Spectroscopic Data Comparison

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter |

|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) for C-3 | Chemical Shift (ppm) for C-3 |

| ¹H NMR | Chemical Shift (ppm) for H-2 | Chemical Shift (ppm) for H-2 |

| UV-Vis | λmax (nm) | λmax (nm) |

Analysis of Electron Density Distributions and Electrostatic Potential Surfaces

The analysis of electron density provides a detailed picture of how electrons are distributed within a molecule. A Molecular Electrostatic Potential (MEP) surface is a particularly insightful visualization that maps the electrostatic potential onto the molecule's electron density surface. researchgate.net

The MEP surface uses a color scale to indicate different potential regions:

Red: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the electronegative nitrogen and fluorine atoms.

Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

Theoretical Reactivity Indices and Conceptual DFT Applications

Conceptual DFT provides a framework for quantifying chemical reactivity using a set of descriptive indices calculated from the electronic structure. nih.govresearchgate.net These global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's stability and reactivity. researchgate.net

Key reactivity indices include:

Chemical Potential (μ): Represents the "escaping tendency" of an electron from the system.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. rsc.org

Table 3: Key Theoretical Reactivity Indices from Conceptual DFT

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | μ² / 2η | A measure of the stabilization in energy when the system acquires additional electronic charge. |

Reactivity and Derivatization Strategies for 3,6 Difluorobenzo H Quinoline

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzo(h)quinoline Core

The fluorine atoms at the 3- and 6-positions further deactivate the entire ring system towards EAS through their strong inductive electron-withdrawing effects. While halogens can donate electron density via resonance, their inductive effect is dominant, making the ring less nucleophilic. uci.edu Therefore, forcing conditions, such as strong acids and high temperatures, are typically required for EAS reactions on this scaffold. wikipedia.org

Key Research Findings for EAS on Substituted Quinolines:

| Reaction Type | Typical Reagents | Expected Reactivity for 3,6-Difluorobenzo(h)quinoline |

| Nitration | HNO₃, H₂SO₄ | Reaction is expected to be sluggish due to deactivation. Substitution would likely occur on the carbocyclic rings, away from the deactivating influence of the nitrogen and fluorine atoms. youtube.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Requires a Lewis acid catalyst. lumenlearning.com Deactivation by existing fluorine atoms would necessitate harsh conditions. |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | The reaction is typically reversible and requires elevated temperatures. youtube.com |

| Friedel-Crafts Alkylation/Acylation | R-Cl, AlCl₃ or RCOCl, AlCl₃ | These reactions are generally not effective on strongly deactivated rings like those in this compound. wikipedia.org |

Nucleophilic Aromatic Substitution (NAS) Reactions at Fluorinated Positions

Nucleophilic aromatic substitution (NAS or SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. pressbooks.pub The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. pressbooks.pubnih.gov

The fluorine atoms in this compound are excellent leaving groups for NAS, a counterintuitive fact when compared to other halides in SN1/SN2 reactions. youtube.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. youtube.com The electron-withdrawing nature of the benzo(h)quinoline ring system further activates the C-F bonds at positions 3 and 6 towards nucleophilic attack. This allows for the displacement of fluoride ions by a variety of nucleophiles.

Common Nucleophiles and Potential Products:

| Nucleophile | Reagent Example | Potential Product |

| Hydroxide | NaOH, KOH | 3-Fluoro-6-hydroxybenzo(h)quinoline or 3,6-Dihydroxybenzo(h)quinoline |

| Alkoxides | NaOR, KOR | 3-Alkoxy-6-fluorobenzo(h)quinoline or 3,6-Dialkoxybenzo(h)quinoline |

| Amines | RNH₂, R₂NH | 3-Amino-6-fluorobenzo(h)quinoline or 3,6-Diaminobenzo(h)quinoline derivatives |

| Thiols | NaSR, KSR | 3-Fluoro-6-(thio)alkylbenzo(h)quinoline or 3,6-Di(thio)alkylbenzo(h)quinoline |

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While direct activation of C-F bonds for cross-coupling is challenging and often requires specialized ligands and conditions, it is an area of active research. rsc.org More commonly, derivatization of the this compound core to include more reactive coupling partners like bromides, iodides, or triflates would be the preferred strategy.

However, assuming appropriate catalytic systems are developed, the fluorinated positions could potentially participate in various cross-coupling reactions.

Overview of Palladium-Catalyzed Reactions:

| Reaction Name | Coupling Partners | Bond Formed |

| Suzuki | Organoboron compound (e.g., boronic acid) | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal alkyne | C-C |

| Stille | Organotin compound | C-C |

The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki and Stille) or carbopalladation (for Heck and Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.govyoutube.com The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of substrates for these reactions, including some activated aryl fluorides. nih.gov

C-H Functionalization and Directed Metalation Strategies

Direct C-H functionalization has become a highly efficient and atom-economical strategy in modern organic synthesis. nih.gov For heterocyclic compounds like quinolines, the nitrogen atom can act as a directing group, facilitating regioselective functionalization at positions adjacent to it (e.g., C2 or C8). mdpi.com However, recent advances have enabled the functionalization of more distal positions. nih.gov

For this compound, transition metal-catalyzed C-H activation could provide a route to introduce functional groups without pre-functionalization. The regioselectivity would be influenced by the directing effect of the nitrogen atom, steric hindrance, and the electronic effects of the fluorine substituents. researchgate.net Positions on the carbocyclic rings that are electronically more accessible would be likely targets.

Directed ortho-metalation (DoM) is another strategy where a directing group (like an amide) coordinates to a strong base (e.g., an organolithium reagent), leading to deprotonation at a specific adjacent position. This would require prior modification of the this compound scaffold to install a suitable directing group.

Oxidation and Reduction Pathways of the Benzo(h)quinoline System

The benzo(h)quinoline system can undergo both oxidation and reduction reactions, targeting either the nitrogen atom or the aromatic rings.

Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation. Treatment with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), would likely yield the corresponding This compound N-oxide . The formation of the N-oxide can alter the reactivity of the ring system, for instance, by making the C2 and C4 positions more susceptible to nucleophilic attack. Quinoline (B57606) itself can react violently with strong oxidizing agents like hydrogen peroxide and perchlorates. nj.gov

Reduction: Catalytic hydrogenation (e.g., using H₂ over Pd/C, PtO₂) can reduce the aromatic rings of the benzo(h)quinoline system. The specific product depends on the reaction conditions (catalyst, pressure, temperature). It is possible to selectively reduce the pyridine (B92270) ring to afford a tetrahydrobenzo(h)quinoline derivative, or under more forcing conditions, to hydrogenate the entire polycyclic system. The C-F bonds are generally stable under these conditions.

Ring-Opening and Ring-Closing Metathesis (RCM) Reactions

Olefin metathesis, particularly Ring-Closing Metathesis (RCM), is a powerful reaction for the synthesis of cyclic compounds, catalyzed by ruthenium or molybdenum complexes like Grubbs' or Schrock's catalysts. masterorganicchemistry.comyoutube.com RCM involves the intramolecular reaction of a diene to form a new cycloalkene and a small volatile alkene like ethylene. wikipedia.org

The aromatic core of this compound is not reactive towards metathesis. However, RCM is a highly relevant strategy for synthesizing new fused-ring systems by starting with a this compound scaffold functionalized with two alkenyl side chains. For example, a derivative bearing two allyl groups could undergo RCM to form a new six- or seven-membered ring fused to the parent heterocycle. The efficiency of the reaction depends on factors like ring strain in the product and the specific catalyst used. organic-chemistry.org

Synthesis of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) Containing the this compound Moiety

Polycyclic Aromatic Nitrogen Heterocycles (PANHs) are a class of compounds with significant interest due to their presence in various materials and natural products. nih.gov this compound can serve as a versatile building block for the synthesis of more complex PANHs.

Derivatives of this compound, prepared via the methods described above (e.g., NAS or cross-coupling), can be used in subsequent annulation reactions. For example, a derivative with an amino group at one position and a carbonyl group at an adjacent position could undergo intramolecular condensation to form a new fused heterocyclic ring. Similarly, products from Sonogashira coupling (containing an alkyne) could be subjected to cyclization reactions to build new aromatic rings. nsf.gov These strategies allow for the systematic construction of larger, functionalized polycyclic systems based on the core this compound structure. researchgate.netnih.gov

Advanced Applications in Material Science and Chemical Technologies

Role as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it an excellent coordinating site for transition metals. This ability allows quinoline derivatives to function as effective ligands in organometallic complexes, which are pivotal in various catalytic transformations. rsc.orgmdpi.commdpi.com

Application in Transition Metal-Catalyzed Organic Transformations

Quinoline-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. The nitrogen atom can coordinate to a metal center, influencing its reactivity and selectivity. For instance, quinoline ligands have been shown to be effective in palladium-catalyzed C-H functionalization reactions, a powerful tool for creating complex organic molecules. researchgate.net The rigid structure of the benzo[h]quinoline (B1196314) scaffold can provide steric direction, while the electronic properties can be fine-tuned by substituents.

In the case of 3,6-Difluorobenzo(h)quinoline, the two fluorine atoms exert a strong electron-withdrawing effect. This electronic perturbation would decrease the electron density on the nitrogen atom, potentially weakening its coordination to the metal center. However, this modulation can be advantageous in certain catalytic cycles where ligand dissociation is a key step. Furthermore, the fluorinated backbone can enhance the stability and solubility of the resulting metal complexes in specific organic solvents. The complexes formed with metals like copper, palladium, or cobalt could catalyze reactions such as cross-couplings, hydrogenations, and oxidations. mdpi.com

Table 1: Examples of Transition Metal Complexes with Quinoline-Type Ligands

| Metal Center | Quinoline Ligand Type | Application |

|---|---|---|

| Palladium(II) | 6-Methoxyquinoline | C-H Functionalization / Intramolecular Cyclisation researchgate.net |

| Copper(II) | 2-Chloroquinoline-3-carbohydrazide | Catechol Oxidation mdpi.com |

| Cobalt(II) | Schiff Base Hydrazone containing Quinoline | Model for Biologically Important Species mdpi.com |

This table presents examples of related quinoline derivatives to illustrate the potential applications of this compound as a ligand.

Design of Chiral Ligands for Asymmetric Catalysis

A significant area of catalysis is the development of chiral ligands for asymmetric synthesis, which aims to produce one enantiomer of a chiral molecule preferentially. nih.gov The design of these ligands is crucial for achieving high enantioselectivity. scispace.comchimia.chresearchgate.net While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands have gained prominence. nih.govresearchgate.net

The benzo[h]quinoline scaffold provides a rigid backbone onto which chiral auxiliaries can be attached. By introducing chirality, for example, at a position adjacent to the coordinating nitrogen or on a substituent, this compound could be transformed into a chiral ligand. The electronic properties imparted by the fluorine atoms could influence the electrophilicity of the metal center in the catalyst, which is a critical factor in controlling stereoselectivity in reactions like palladium-catalyzed allylic alkylation. chimia.ch The modular nature of such ligands would allow for systematic tuning of their steric and electronic properties to optimize performance for specific chemical transformations. nih.gov

Integration into Organic Electronic Materials

Fluorinated organic compounds are of great interest in the field of organic electronics. The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which facilitates electron injection and enhances stability against oxidative degradation. This makes them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Application in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Quinoline derivatives are widely used in organic electronics. Tris(8-hydroxyquinolinato)aluminum (Alq3) is a classic example of a highly effective electron-transporting and light-emitting material used in OLEDs. researchgate.netdergipark.org.tr The planar, conjugated structure of this compound suggests it could possess favorable charge transport properties. The extended π-system of the benzo[h]quinoline core, combined with the electronic effects of the fluorine atoms, could lead to high carrier mobility, a key parameter for OFET performance. tcichemicals.com

In OLEDs, quinoline-based materials can function as emitters, often exhibiting thermally activated delayed fluorescence (TADF), which can lead to very high device efficiencies. rsc.orgrsc.org The difluoro-substitution pattern on the benzo[h]quinoline core would be expected to shift the emission wavelength and influence the photoluminescence quantum yield. By tuning the molecular structure, it is possible to achieve emission across the visible spectrum. Non-doped OLEDs using quinoline-based emitters have demonstrated high external quantum efficiencies (EQEs). rsc.org The inherent properties of this compound could make it a candidate for either the emissive layer or charge-transport layers in next-generation flexible and low-cost electronic devices. wikipedia.org

Table 2: Performance Metrics of Representative Organic Electronic Devices Using Quinoline Derivatives

| Device Type | Quinoline Derivative Class | Key Performance Metric |

|---|---|---|

| OLED | Quinoline-based TADF Emitter | Max. External Quantum Efficiency (EQE): 17.3% rsc.org |

| OLED | Bis(8-hydroxyquinoline) Zinc Derivative | Max. Brightness: 2244 cd/m² mdpi.com |

This table provides data for related classes of materials to contextualize the potential performance of devices based on this compound.

Development of Fluorescent Probes and Sensors for Chemical Species (Non-Biological Context)

The inherent fluorescence of the quinoline scaffold makes it an excellent platform for the development of chemical sensors. researchgate.net These sensors typically operate via a mechanism where the binding of a target analyte (e.g., a metal ion) to a receptor unit on the quinoline fluorophore causes a change in the fluorescence signal (e.g., quenching or enhancement). nih.govnih.gov

Derivatives of this compound could be designed as highly selective and sensitive fluorescent probes. The nitrogen atom and potentially other introduced functional groups could act as a binding site for specific chemical species. The electron-withdrawing fluorine atoms would likely influence the photophysical properties of the molecule, such as its absorption and emission wavelengths and quantum yield. This modulation is key to designing sensors with high signal-to-noise ratios. For example, quinoline-based probes have been developed for the detection of various metal ions, and the selectivity can be tuned by altering the structure of the ligand. bohrium.com In a non-biological context, such sensors could be applied to environmental monitoring or industrial process control.

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net Host-guest chemistry is a central concept in this field, where a larger 'host' molecule can bind a smaller 'guest' molecule. nih.govnih.gov

The planar, aromatic structure of this compound makes it an ideal candidate for participation in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. It could act as a guest molecule, fitting into the cavity of a larger host molecule like a cyclodextrin, calixarene, or pillararene. nih.gov The fluorine atoms could also participate in specific non-covalent interactions, such as halogen bonding or C-H···F hydrogen bonds, which can be used to direct the formation of well-defined supramolecular architectures. The ability to form such ordered assemblies is important for the development of "smart" materials, molecular machines, and systems capable of molecular recognition. nih.gov

Photonic and Optoelectronic Material Development

The unique electronic properties anticipated for this compound make it a promising candidate for the development of next-generation photonic and optoelectronic devices. The presence of fluorine is known to enhance fluorescence quantum yields and improve the photostability of aromatic compounds. These characteristics are critical for applications in Organic Light-Emitting Diodes (OLEDs), sensors, and organic lasers.

In the context of OLEDs, this compound could serve as a highly efficient blue-emitting material or a host for other emissive dopants. The fluorination is expected to shift the emission spectrum towards the blue region due to the stabilization of the HOMO level. Furthermore, the increased electron affinity would facilitate electron injection and transport, potentially leading to lower turn-on voltages and higher device efficiencies.

Detailed Research Findings: While direct experimental data for this compound is unavailable, studies on analogous fluorinated quinolines and other polycyclic aromatic hydrocarbons provide insight into its potential. Fluorination typically leads to:

Enhanced Fluorescence: An increase in the quantum yield of fluorescence due to the suppression of non-radiative decay pathways.

Blue-Shifted Emission: A shift of the emission wavelength to shorter wavelengths (the blue end of the spectrum).

Improved Stability: Increased resistance to photo-oxidation and thermal degradation, leading to longer operational lifetimes in devices.

Favorable Electron Transport: The electron-withdrawing nature of fluorine atoms can improve the electron-transporting properties of the material, which is beneficial for charge balance in OLEDs.

Below is a hypothetical data table illustrating the projected photophysical properties of this compound in a common organic solvent like toluene, based on trends observed in similar fluorinated aromatic systems.

| Property | Projected Value | Significance in Optoelectronics |

|---|---|---|

| Absorption Maximum (λabs) | ~350-370 nm | Determines the wavelengths of light the material absorbs. |

| Emission Maximum (λem) | ~400-430 nm | Indicates the color of light emitted; this range is in the blue-violet region. |

| Fluorescence Quantum Yield (ΦF) | > 0.70 | High efficiency in converting absorbed light to emitted light, crucial for bright OLEDs. |

| Stokes Shift | ~50-60 nm | Minimizes self-absorption, improving the efficiency of light emission from a device. |

| HOMO Energy Level | ~ -5.8 eV | Affects hole injection and overall electronic stability. |

| LUMO Energy Level | ~ -2.5 eV | Impacts electron injection and transport; a lower LUMO is generally favorable. |

Exploration in Non-Linear Optics (NLO) Materials

Non-linear optics involves the interaction of high-intensity light with materials to produce new optical phenomena. Materials with significant NLO properties are essential for technologies like optical switching, frequency conversion, and optical data storage. Organic molecules with a high degree of π-conjugation and a large dipole moment often exhibit strong NLO responses.

The introduction of electron-withdrawing fluorine atoms to the electron-rich benzo(h)quinoline system can induce a significant intramolecular charge-transfer character, which is a key requirement for a high second-order NLO response (or first hyperpolarizability, β). While the parent benzo(h)quinoline molecule is largely centrosymmetric, the specific placement of fluorine at the 3 and 6 positions breaks this symmetry, a prerequisite for second-order NLO activity.

Detailed Research Findings: Computational studies on similar donor-acceptor substituted polycyclic aromatic hydrocarbons have shown that strategic fluorination can dramatically enhance NLO properties. The first hyperpolarizability (β), a measure of the second-order NLO response, is expected to be significantly larger for this compound compared to its non-fluorinated counterpart. This enhancement arises from:

Increased Molecular Asymmetry: The difluoro substitution pattern creates a non-centrosymmetric charge distribution.

Enhanced Dipole Moment: The strong electronegativity of fluorine leads to a larger ground-state dipole moment.

Intramolecular Charge Transfer: The fluorine atoms act as electron-withdrawing groups, polarizing the π-electron system and facilitating charge transfer upon excitation.

Theoretical calculations, such as those using Density Functional Theory (DFT), would be required to quantify the NLO properties of this compound. A projected comparison of its NLO properties with a standard reference material, urea, is presented below.

| NLO Property | Projected Value for this compound | Comparison to Urea (Standard) |

|---|---|---|

| Dipole Moment (μ) | ~ 3-5 Debye | Significantly higher than non-polar molecules. |

| Average Polarizability (α) | High, due to extended π-system | - |

| First Hyperpolarizability (β) | Predicted to be 10-50 times that of urea | Urea is a benchmark NLO material (β ≈ 0.37 × 10-30 esu). |

The promising, albeit theoretical, properties of this compound warrant its synthesis and experimental characterization to validate its potential as a high-performance material for advanced photonic, optoelectronic, and non-linear optical applications.

Future Directions and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Routes

While classical methods for quinoline (B57606) synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions and produce significant waste. nih.gov Future research must focus on developing more efficient, sustainable, and atom-economical routes to 3,6-Difluorobenzo(h)quinoline.

Modern synthetic strategies are moving towards catalyst-driven, environmentally benign processes. researchgate.net Promising avenues include:

Cascade Reactions: One-pot synthesis of functionalized benzo[h]quinolines has been achieved through cascade reactions of benzonitriles and diynones. researchgate.net Adapting these methods for fluorinated precursors could provide a direct and efficient route. Similarly, three-component cascade annulations involving aryl diazonium salts, nitriles, and alkynes offer an additive-free and rapid synthesis of polysubstituted quinolines that could be tailored for this specific compound. organic-chemistry.org

Transition-Metal Catalysis: Cobalt-catalyzed dehydrogenative coupling reactions have been shown to be an atom-economical method for synthesizing quinolines. rsc.org Exploring such catalytic systems with appropriately fluorinated starting materials could be a fruitful research direction.

C-H Activation: Direct C-H functionalization and activation strategies are at the forefront of modern organic synthesis. acs.org Developing methods to construct the quinoline ring via C-H activation would be a highly atom-economical approach, minimizing the need for pre-functionalized starting materials.

| Synthetic Strategy | Potential Advantages for this compound | Key Challenge |

| Cascade Annulation | High step- and atom-economy, operational simplicity, potential for diversity. researchgate.netorganic-chemistry.org | Identifying suitable fluorinated precursors that are compatible with cascade conditions. |

| Cobalt Catalysis | Use of earth-abundant metals, high atom economy via dehydrogenative coupling. rsc.org | Managing regioselectivity and catalyst tolerance to fluorine substituents. |

| C-H Activation | Maximizes atom economy, reduces synthetic steps, utilizes simpler substrates. acs.org | Achieving site-selective activation in the presence of multiple C-H and C-F bonds. |

Exploration of Unconventional Reactivity and Cascade Reactions

The presence of two electron-withdrawing fluorine atoms at positions 3 and 6 is expected to significantly modulate the reactivity of the benzo[h]quinoline (B1196314) core. This opens up avenues for exploring unconventional reaction pathways.

Future research should investigate:

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atoms, particularly the one at the 6-position, could be susceptible to nucleophilic displacement, allowing for late-stage functionalization. This approach has been used to synthesize derivatives of related fluorinated benzoquinolines. researchgate.net

Cascade Cyclizations: Designing novel cascade reactions that leverage the unique electronic properties of the difluorinated system could lead to complex polycyclic architectures in a single step. nih.govresearchgate.net For instance, intramolecular cyclizations promoted by visible light have been used to create related organochalcogen benzo[h]quinolines. researchgate.net

Difunctionalization Reactions: Photoinduced multicomponent reactions have been developed for the synthesis of 2,3-difunctionalized quinolines. researchgate.net Exploring similar strategies could allow for the simultaneous introduction of two different functional groups onto the this compound scaffold, rapidly increasing molecular complexity.

Integration of this compound into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both components, leading to novel materials with applications in optics, electronics, and catalysis. rsc.org The this compound moiety is an excellent candidate for the organic component in such hybrids.

Key research opportunities include:

Coordination Complexes: The nitrogen atom in the quinoline ring can act as a ligand to coordinate with metal centers. Integrating this molecule into metal-organic frameworks (MOFs) or as a ligand in discrete inorganic complexes could yield materials with interesting photoluminescent, magnetic, or catalytic properties. nih.gov

Polymer-Based Hybrids: The molecule can be functionalized with polymerizable groups and incorporated into polymer backbones. Subsequent blending with inorganic nanoparticles (e.g., BaTiO₃, ZnO) could create flexible piezoelectric or sensing devices. mdpi.comjournals-researchers.com

Silsesquioxane Composites: Silicon-based nanobuilding blocks like polyhedral oligomeric silsesquioxanes (POSS) can be functionalized and incorporated into organic matrices. researchgate.net Attaching this compound to a POSS cage could enhance thermal stability and create materials with tailored dielectric properties.

Advanced Computational Design and Predictive Modeling for Material Properties

Computational chemistry is an indispensable tool for accelerating materials discovery. orientjchem.org Applying advanced modeling techniques to this compound can guide synthetic efforts and predict its suitability for various applications.

Future computational studies should focus on:

DFT and TD-DFT Calculations: Density Functional Theory (DFT) and Time-Dependent DFT can be used to predict key electronic and optical properties, such as HOMO/LUMO energy levels, band gaps, and absorption/emission spectra. acs.org This is crucial for assessing its potential in optoelectronic devices like OLEDs.

Machine Learning (ML) Models: By generating a computational dataset of related fluorinated azaarenes, ML models can be trained to rapidly predict properties like ¹⁹F NMR chemical shifts or even biological activity. chemrxiv.org This approach can significantly speed up the screening process compared to costly DFT calculations alone. chemrxiv.org

Charge Transport Simulation: For applications in organic electronics, it is essential to understand how molecules pack in the solid state and transport charge. Molecular dynamics simulations coupled with Marcus theory can predict charge carrier mobilities, indicating whether the material is likely to be a good p-type, n-type, or ambipolar semiconductor. aip.org

| Computational Method | Predicted Properties | Relevance to this compound |

| DFT/TD-DFT | Energy levels (HOMO/LUMO), band gap, excitation energies, λₘₐₓ. acs.orgaip.org | Predicts suitability for OLEDs, OPVs, and photocatalysis. |

| Machine Learning | NMR spectra, reaction outcomes, biological activity, material properties. chemrxiv.orgnih.gov | Accelerates characterization and screening of derivatives for various applications. |

| Molecular Dynamics | Solid-state packing, charge carrier mobility. aip.org | Assesses potential for use in organic field-effect transistors (OFETs). |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Studies

The most rapid and insightful progress will be achieved through a synergistic approach that creates a feedback loop between prediction, synthesis, and characterization.

This integrated workflow would involve:

Computational Design: Using DFT and ML to model the properties of virtual derivatives of this compound and identify promising candidates for specific applications. nih.govresearchgate.net

Targeted Synthesis: Employing modern, atom-economical synthetic routes to create the computationally-identified target molecules. researchgate.netresearchgate.net

Spectroscopic and Physicochemical Analysis: Thoroughly characterizing the synthesized compounds using techniques like NMR, mass spectrometry, UV-Vis and fluorescence spectroscopy, and cyclic voltammetry to validate the computational predictions.

Iterative Refinement: Using the experimental data to refine the computational models, leading to more accurate predictions and the design of improved second-generation materials. orientjchem.orgresearchgate.net

This combination of techniques has proven powerful in understanding complex reaction mechanisms and in the rational design of functional molecules. researchgate.netresearchgate.net

Potential for Advanced Functional Materials and Nanotechnology Applications

The unique combination of a large, planar aromatic system, nitrogen heteroatom, and fluorine substituents makes this compound a prime candidate for several high-tech applications.

Potential future applications include:

Organic Electronics: The extended π-conjugation and the electron-withdrawing nature of fluorine could lead to favorable charge transport properties, making it a building block for semiconductors in Organic Field-Effect Transistors (OFETs) or as an emissive or host material in Organic Light-Emitting Diodes (OLEDs). acs.org

Sensors: The quinoline nitrogen can interact with analytes, and the fluorine atoms can modulate the compound's photophysical properties. This could be exploited to develop fluorescent chemosensors for detecting metal ions or other environmentally important species.

Nanotechnology: Incorporating this molecule into nanomaterials could unlock new functionalities. nanografi.commdpi.com For instance, it could be used to functionalize quantum dots for bio-imaging, act as a stabilizing ligand for catalytic nanoparticles, or be integrated into nanostructured coatings for advanced surface properties. journals-researchers.comnanografi.com The use of silver nanoparticles, for example, is widespread for creating antimicrobial surfaces, and organic ligands are key to their stability and function. nanografi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.